molecular formula C19H12N2O6 B12498545 Biphenyl-4-yl 3,5-dinitrobenzoate

Biphenyl-4-yl 3,5-dinitrobenzoate

Cat. No.: B12498545
M. Wt: 364.3 g/mol
InChI Key: XETLONOKCAMDQB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a biphenyl group attached to a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [1,1’-Biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which then reacts with the biphenyl alcohol to yield the ester .

Industrial Production Methods

In an industrial setting, the synthesis of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl moiety can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate is unique due to the combination of the biphenyl and 3,5-dinitrobenzoate moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

(4-phenylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C19H12N2O6/c22-19(15-10-16(20(23)24)12-17(11-15)21(25)26)27-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H

InChI Key

XETLONOKCAMDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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